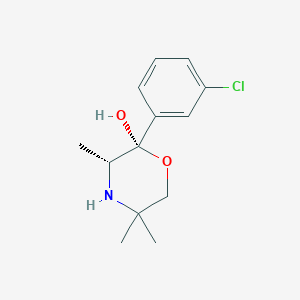
(R,R)-羟基布丙胺
概述
描述
(R,R)-Hydroxy Bupropion is a chiral metabolite of bupropion, an aminoketone antidepressant. Bupropion is widely used for the treatment of depression and as a smoking cessation aid. The (R,R)-enantiomer of hydroxy bupropion is one of the major active metabolites formed during the metabolism of bupropion in the liver. This compound exhibits pharmacological activity that contributes to the therapeutic effects of bupropion.
科学研究应用
(R,R)-Hydroxy Bupropion has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies on its metabolism and pharmacokinetics help understand the biotransformation of bupropion.
Medicine: Research on its pharmacological effects contributes to the development of new antidepressants and smoking cessation aids.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
作用机制
Target of Action
The primary targets of (R,R)-Hydroxy Bupropion are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in mood regulation, reward processing, and the control of various cognitive functions .
Mode of Action
(R,R)-Hydroxy Bupropion exerts its effects mainly by inhibiting the reuptake of dopamine and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition .
Biochemical Pathways
The metabolism of (R,R)-Hydroxy Bupropion involves several biochemical pathways. It undergoes extensive stereoselective metabolism, producing a complex profile of pharmacologically active metabolites . The major metabolites include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites reach higher plasma concentrations than bupropion itself .
Pharmacokinetics
(R,R)-Hydroxy Bupropion is a chiral, basic, highly lipophilic drug that undergoes extensive stereoselective metabolism . Its pharmacokinetics are characterized by a wide interindividual variability . The drug is metabolized predominantly by cytochrome P4502B6 (CYP2B6) to OH-bupropion and 4’-OH-bupropion . The fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5–16%, but this can increase significantly due to drug-drug interactions .
Result of Action
The molecular and cellular effects of (R,R)-Hydroxy Bupropion’s action are primarily related to its impact on the norepinephrine and dopamine systems. By increasing the availability of these neurotransmitters, (R,R)-Hydroxy Bupropion can enhance mood, improve cognitive function, and reduce symptoms of depression .
Action Environment
Environmental factors, such as concomitant medications, can significantly influence the action, efficacy, and stability of (R,R)-Hydroxy Bupropion. For instance, the drug ticlopidine has been found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4’-OH-bupropion formation, explaining the in vivo drug-drug interaction . Additionally, genetic polymorphisms in metabolic enzymes can also influence the interindividual and intraindividual variability in bupropion metabolite exposure .
生化分析
Biochemical Properties
(R,R)-Hydroxy Bupropion interacts with several enzymes and proteins. It has been found to antagonize nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors . Furthermore, it has shown affinity at the dopamine transporter comparable to Bupropion, and also binds at the norepinephrine transporter .
Cellular Effects
(R,R)-Hydroxy Bupropion influences cell function by interacting with various cell signaling pathways and affecting gene expression. It has been observed to partially substitute in drug discrimination procedures using (-)nicotine- and (+)amphetamine-trained rats .
Molecular Mechanism
At the molecular level, (R,R)-Hydroxy Bupropion exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It antagonizes nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors .
Temporal Effects in Laboratory Settings
It is known that the compound’s release kinetics do not alter its metabolism .
Dosage Effects in Animal Models
The effects of (R,R)-Hydroxy Bupropion vary with different dosages in animal models. For instance, S,S-Hydroxybupropion generalized completely in (+)amphetamine-trained animals at an ED50 of 4.4 mg/kg .
Metabolic Pathways
(R,R)-Hydroxy Bupropion is involved in several metabolic pathways. It interacts with enzymes such as the dopamine transporter and the norepinephrine transporter .
Subcellular Localization
Current knowledge suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Hydroxy Bupropion typically involves the stereoselective reduction of bupropion. This process can be achieved using various reducing agents and catalysts to ensure the formation of the desired enantiomer. Commonly used reducing agents include sodium borohydride and lithium aluminum hydride, while chiral catalysts such as BINAP-Ruthenium complexes can enhance the stereoselectivity of the reaction.
Industrial Production Methods: In an industrial setting, the production of (R,R)-Hydroxy Bupropion may involve large-scale stereoselective reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions: (R,R)-Hydroxy Bupropion undergoes various chemical reactions, including:
Oxidation: This reaction can convert (R,R)-Hydroxy Bupropion to its corresponding ketone or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced metabolites.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more reduced alcohols or hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
相似化合物的比较
S,S-Hydroxy Bupropion: Another enantiomer of hydroxy bupropion with different pharmacokinetic and pharmacodynamic profiles.
Threohydrobupropion: A metabolite of bupropion with distinct pharmacological properties.
Erythrohydrobupropion: Another metabolite with unique effects.
Uniqueness: (R,R)-Hydroxy Bupropion is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its S,S-enantiomer, (R,R)-Hydroxy Bupropion has higher plasma exposure and contributes more significantly to the therapeutic effects of bupropion .
属性
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-RNCFNFMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433176, DTXSID30870192 | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-15-5, 233600-52-7 | |
| Record name | (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


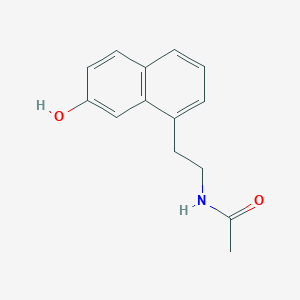
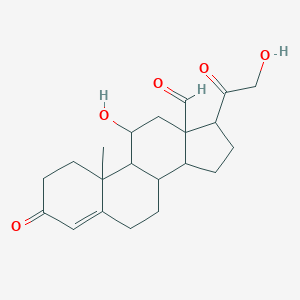
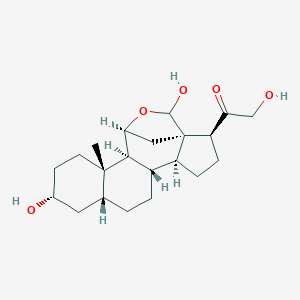


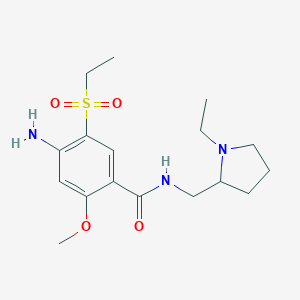
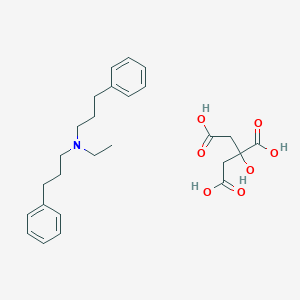
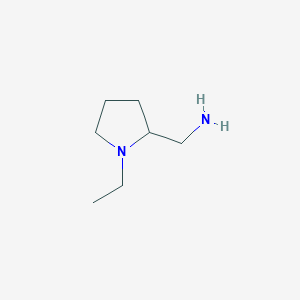

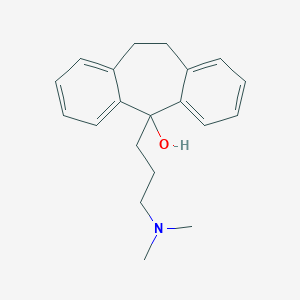
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

